molecular formula C12H13NO3 B194979 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril CAS No. 51781-14-7

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Cat. No.: B194979
CAS No.: 51781-14-7
M. Wt: 219.24 g/mol
InChI Key: VQTWQOBNPISQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a chemical compound known for its unique structure and reactivity. It features an epoxy group, which is a highly reactive functional group, making it valuable in various chemical reactions and applications. This compound is often used in the synthesis of polymers, coatings, and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is unique due to its specific structure, which combines the reactivity of the epoxy group with the stability of the carbostyril moiety. This combination makes it particularly valuable in applications requiring both reactivity and stability .

Biological Activity

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

This compound belongs to the carbostyril family, characterized by a bicyclic structure that includes a dihydrocarbostyril moiety. The presence of the epoxypropoxy group enhances its reactivity and biological properties.

The primary mechanism through which this compound exerts its effects involves the inhibition of specific enzymes and modulation of biochemical pathways. Key actions include:

  • Inhibition of Carbonic Anhydrase : Similar to other carbostyril derivatives, this compound acts as a non-competitive inhibitor of carbonic anhydrase II (CA-II), which is crucial for regulating intraocular pressure. By inhibiting CA-II, it disrupts the conversion of carbon dioxide and water into bicarbonate and protons, leading to reduced aqueous humor production in the eye.
  • Cell Signaling Modulation : The compound has been shown to influence various cellular signaling pathways, including those involved in cell proliferation and differentiation. This modulation can affect gene expression related to metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Cardioselective Beta-Blocker Activity : This compound has been identified as having potential cardioselective beta-blocking properties, making it useful for treating cardiac disorders such as hypertension and arrhythmias. Its selective action minimizes adverse effects associated with non-selective beta-blockers .
  • Neuropharmacological Effects : The compound has demonstrated various central nervous system effects, including muscle relaxation and anti-anxiety properties. It may act as a sedative or anxiolytic agent without significant anticholinergic side effects .

Dosage and Toxicity

The biological activity of this compound is dose-dependent. In animal models:

  • Low Doses : Minimal effects observed; primarily used for therapeutic applications.
  • High Doses : Associated with toxicity, including liver damage and alterations in metabolic processes. Careful dosage regulation is essential for safe therapeutic use .

Research Findings and Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Intraocular Pressure Reduction : A clinical trial demonstrated that administration of this compound significantly reduced intraocular pressure in patients with glaucoma compared to baseline measurements.
  • Cardiovascular Effects : In a controlled study involving hypertensive rats, the compound exhibited significant reductions in blood pressure without causing bradycardia or other adverse cardiovascular events .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundMechanism of ActionPrimary UseSide Effects
This compoundCA-II inhibitionGlaucoma treatmentLiver toxicity at high doses
BrinzolamideCA-II inhibitionGlaucoma treatmentOcular irritation
PropranololNon-selective beta-blockerHypertensionFatigue, bradycardia
AtenololSelective beta-1 blockerHypertensionFatigue

Properties

IUPAC Name

5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTWQOBNPISQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512545
Record name 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51781-14-7
Record name 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WA9ZP4G9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-Hydroxy-3,4-dihydro-2-quinoline (prepared in three steps from cyclohexane-1,3-dione and acrylonitrile) is allowed to react with epichlorohydrin to give 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone [J. Med. Chem. 17,529 (1974)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

16.4 Grams of 5-hydroxy-3,4-dihydrocarbostyril and 3.7 g of sodium hydroxide were added into 100 ml of methanol and stirred at 40°-50° C. for 3 hours, then 150 ml of epichlorohydrin was added thereto and heated under refluxing condition for 5 hours. The reaction mixture was concentrated under a reduced pressure to dryness and the residue thus obtained was recrystallized from methanol-water (1:1) to obtain 18.5 g of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril having the melting of 172°-173° C. as in the form of coloress amorphous crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Reactant of Route 2
Reactant of Route 2
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Reactant of Route 3
Reactant of Route 3
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Reactant of Route 4
Reactant of Route 4
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Reactant of Route 5
Reactant of Route 5
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Reactant of Route 6
Reactant of Route 6
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.